molecular formula C14H15NO B8725245 3-Hydroxy-6-methyl-2-(2-phenylethyl)pyridine

3-Hydroxy-6-methyl-2-(2-phenylethyl)pyridine

Cat. No. B8725245
M. Wt: 213.27 g/mol
InChI Key: XQUQTPFCPUQDGI-UHFFFAOYSA-N
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Patent
US06599917B1

Procedure details

1.2 g of 3-benzyloxy-6-methyl-2-styrylpyridine was dissolved in 20 ml of methanol. 684 mg of 10% palladium carbon was added thereto, and the mixture was to hydrogenated. The atmosphere in the reaction system was replaced by nitrogen and the catalyst was filtered off. The filtrate was evaporated, to give 695 mg of the target compound.
Name
3-benzyloxy-6-methyl-2-styrylpyridine
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
684 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([CH:16]=[CH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1)C1C=CC=CC=1>CO.[C].[Pd]>[OH:8][C:9]1[C:10]([CH2:16][CH2:17][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
3-benzyloxy-6-methyl-2-styrylpyridine
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)C)C=CC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium carbon
Quantity
684 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NC(=CC1)C)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 695 mg
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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